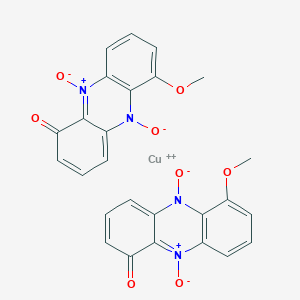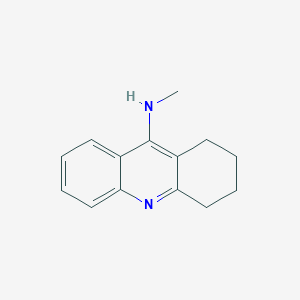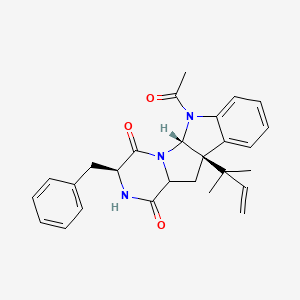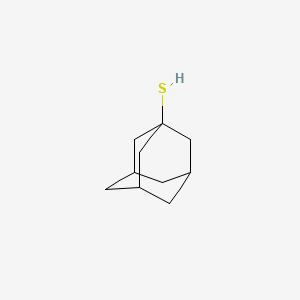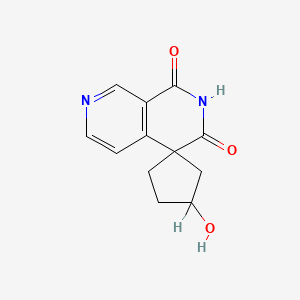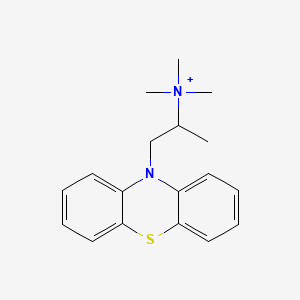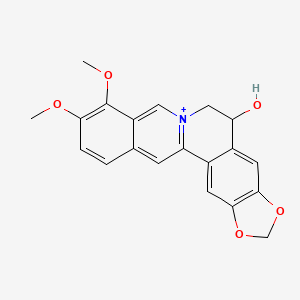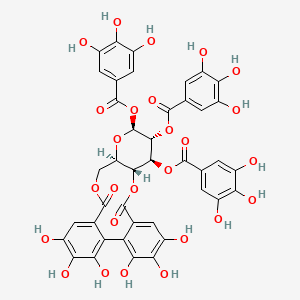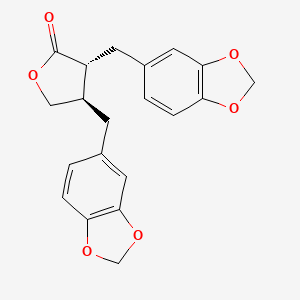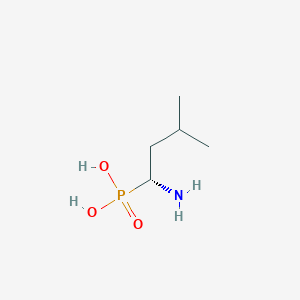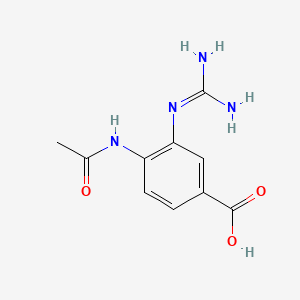
3-(4-fluorophenyl)-N-(2-thienylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, certain acrylamide derivatives have been shown to be effective in preventing corrosion of copper in nitric acid solutions. These compounds, characterized using methods such as Fourier-transform infrared spectroscopy and mass spectroscopy, demonstrate potential as mixed-type inhibitors, significantly reducing the value of double-layer capacitance in corrosive environments (Abu-Rayyan et al., 2022).
Protein Research
Acrylamide is also useful in biochemical research, particularly in studying protein structures. For instance, it has been used as a quencher of tryptophanyl fluorescence in proteins, offering insights into the exposure of tryptophan residues in various proteins. This method aids in understanding protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Drug Discovery and Binding Studies
In drug discovery, acrylamide derivatives have been examined for their binding to biological targets. For instance, 3-(4-fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide (FFSA) is a potential tubulin polymerisation inhibitor. Studies involving molecular docking and dynamics have explored its binding to tubulin, providing valuable insights for designing new compounds with higher affinity to tubulin (Liao et al., 2015).
KCNQ2 Potassium Channel Openers
Acrylamides have been synthesized to study their effects on potassium currents, particularly in relation to KCNQ2 potassium channels. These studies contribute to understanding the pharmacophore of acrylamides and identifying potential therapeutic agents for conditions like migraine (Wu et al., 2004).
Recognition of Hydrophilic Compounds
Certain acrylamide oligomers can selectively recognize hydrophilic compounds, transferring them from aqueous solutions to organic media. This property is significant for applications in chemical separations and analysis (Sawada et al., 2000).
Environmental and Health Safety
Acrylamide's wide use in industrial and laboratory settings has prompted research into its environmental and health impacts. Studies cover its use in soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis, addressing issues related to exposure, metabolism, and potential health risks (Friedman, 2003), (Smith & Oehme, 1991).
Biocompatible Macromolecular Luminogens
Research into biocompatible macromolecular luminogens incorporating acrylamide units has shown promise for applications in sensing and removal of metal ions, such as Fe(III) and Cu(II), from solutions. This has implications for environmental monitoring and water treatment processes (Dutta et al., 2020).
Propriétés
Formule moléculaire |
C14H12FNOS |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(E)-3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C14H12FNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Clé InChI |
FHMIMWWQRYDTRF-VMPITWQZSA-N |
SMILES isomérique |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
SMILES canonique |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N,N-diethylcarbamate](/img/structure/B1212713.png)
